molecular formula C28H28O3 B14958265 3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B14958265
M. Wt: 412.5 g/mol
InChI Key: FKIVMPMAUYXWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions One common method includes the condensation of 4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzyl or chromen-2-one rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
  • 4-(4-(((1H-benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)
  • Quinolinyl-pyrazoles

Uniqueness

Compared to similar compounds, 3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one stands out due to its unique combination of benzyl and chromen-2-one moieties, which confer distinct chemical and biological properties. Its specific substitution pattern also allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28O3

Molecular Weight

412.5 g/mol

IUPAC Name

3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C28H28O3/c1-17-13-18(2)20(4)26(19(17)3)16-30-23-11-12-24-21(5)25(28(29)31-27(24)15-23)14-22-9-7-6-8-10-22/h6-13,15H,14,16H2,1-5H3

InChI Key

FKIVMPMAUYXWIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.